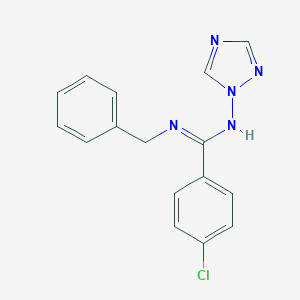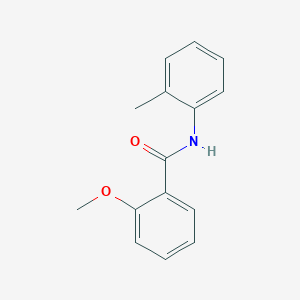
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the imidazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and fungi. It has been reported to inhibit the synthesis of DNA and RNA, which are essential for cell growth and division. It also disrupts the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is its high potency against cancer cells and fungi. It has also been reported to have low toxicity, which is desirable in drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide. One direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Another direction is to improve its solubility in water, which would make it more versatile in laboratory experiments. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Conclusion:
In conclusion, N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its high potency against cancer cells and fungi, low toxicity, and anti-inflammatory and antioxidant properties make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity against cancer cells and fungi.
Synthesis Methods
The synthesis of N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide involves the reaction of 4-chlorobenzenecarboximidamide with benzyl azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which results in the formation of the desired product. This method has been reported to have a high yield and is relatively easy to perform.
Scientific Research Applications
N-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to have significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in the treatment of fungal infections.
properties
Product Name |
N'-benzyl-4-chloro-N-(1H-1,2,4-triazol-1-yl)benzenecarboximidamide |
|---|---|
Molecular Formula |
C16H14ClN5 |
Molecular Weight |
311.77 g/mol |
IUPAC Name |
N//'-benzyl-4-chloro-N-(1,2,4-triazol-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H14ClN5/c17-15-8-6-14(7-9-15)16(21-22-12-18-11-20-22)19-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,19,21) |
InChI Key |
BTOIMOSJMVWYLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)

![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)
amino]acetate](/img/structure/B259047.png)



